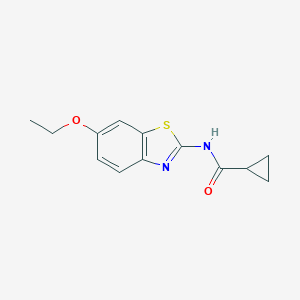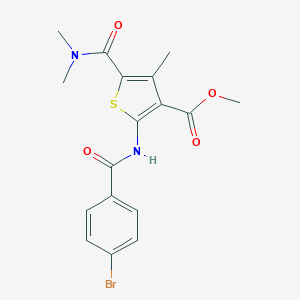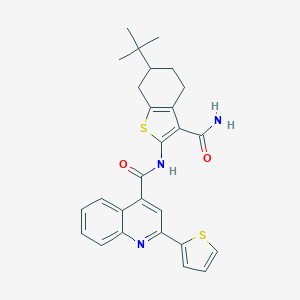![molecular formula C23H24N2O2 B329508 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B329508.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure, featuring a quinoline core, a furan ring, and a cyclohexenyl group, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the cyclohexenyl group: This step involves the alkylation of the quinoline core with a cyclohexenyl derivative, typically using a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline core.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity and potential biological activity.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: Researchers can use the compound to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s structural properties make it suitable for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate into DNA, inhibiting the activity of topoisomerases and preventing DNA replication. Additionally, the furan ring and cyclohexenyl group can enhance the compound’s binding affinity to specific proteins, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents, leading to distinct biological activities.
Ciprofloxacin: An antibiotic with a quinoline core and a fluorine atom, used to treat bacterial infections.
Quinine: A naturally occurring compound with antimalarial properties, featuring a quinoline core and a methoxy group.
Properties
Molecular Formula |
C23H24N2O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N2O2/c1-16-11-12-22(27-16)21-15-19(18-9-5-6-10-20(18)25-21)23(26)24-14-13-17-7-3-2-4-8-17/h5-7,9-12,15H,2-4,8,13-14H2,1H3,(H,24,26) |
InChI Key |
YGJIJXLQHFWDBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4 |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329426.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B329429.png)
![6-Ethyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B329433.png)
![ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate](/img/structure/B329434.png)
![(E)-4-{[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID](/img/structure/B329436.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[1-(4-methoxyanilino)ethylidene]pyrazol-3-one](/img/structure/B329440.png)
![(5Z)-2-(4-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B329441.png)

![Isopropyl 4,5-dimethyl-2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B329443.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(2-phenylethylamino)methylidene]-5-propylpyrazol-3-one](/img/structure/B329444.png)

![3-(Cycloheptylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B329447.png)
![2-[3,5-Di(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B329448.png)
